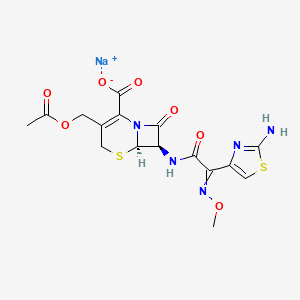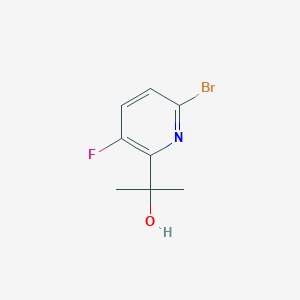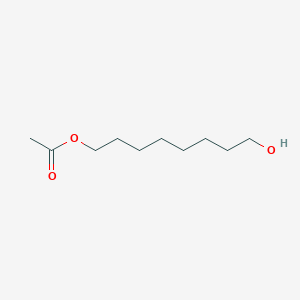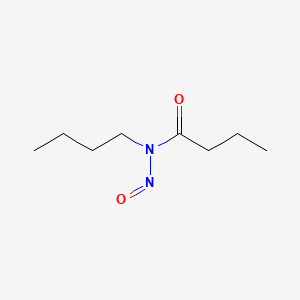
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloropurine, which is then subjected to nucleophilic substitution reactions to introduce the 2-fluorophenylmethyl and trifluoromethyl groups. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the production of high-quality material .
化学反応の分析
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at specific positions on the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts, boronic acids.
Major Products
科学的研究の応用
6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its antitumor and antiviral properties. .
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various substituted purines.
2-Fluoropurine: Known for its applications in medicinal chemistry.
6-Chloro-2-fluoropurine: Shares similar structural features and is used in similar research applications .
Uniqueness
The uniqueness of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine lies in the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research .
特性
CAS番号 |
122488-70-4 |
|---|---|
分子式 |
C13H7ClF4N4 |
分子量 |
330.67 g/mol |
IUPAC名 |
6-chloro-9-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C13H7ClF4N4/c14-10-9-11(21-12(20-10)13(16,17)18)22(6-19-9)5-7-3-1-2-4-8(7)15/h1-4,6H,5H2 |
InChIキー |
YOWCCHJCRYGTHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diphenyl[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B8730935.png)




![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B8730964.png)
![2-{[3-(1H-indol-3-yl)propanoyl]amino}benzoic acid](/img/structure/B8730971.png)



![2-Thiophenecarboxylic acid, 3-[(ethoxycarbonyl)amino]-](/img/structure/B8731030.png)


